Boc-L-cysteic acid
Overview
Description
Boc-L-cysteic acid is a derivative of the amino acid cysteine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is commonly used in peptide synthesis to prevent unwanted side reactions involving the amino group. While the provided papers do not directly discuss Boc-L-cysteic acid, they do provide insight into the synthesis and use of similar Boc-protected amino acids. For example, the preparation of a Boc-protected cysteine derivative with a 3-nitro-2-pyridinesulfenyl (Npys) group is described, which is used to facilitate the formation of unsymmetrical disulfide bonds in peptides . Another paper reports the synthesis of a Boc-protected cyclopropane-modified proline analogue, demonstrating the versatility of Boc protection in synthesizing novel amino acid derivatives .
Synthesis Analysis
The synthesis of Boc-protected amino acids typically involves the introduction of the Boc group onto the amino acid's amino group. In the case of the Boc-Cys(Npys) derivative, the synthesis process is not detailed, but it is mentioned that the derivative is stable under certain acidic conditions, which is crucial for its use in solid-phase peptide synthesis . The synthesis of the Boc-protected cyclopropane-modified proline analogue is performed in six steps, starting from a hydroxyproline precursor, with a Simmons–Smith reaction as a key step to introduce the cyclopropane moiety . These examples highlight the careful selection of reaction conditions to avoid racemization and maintain the integrity of the chiral centers.
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids is characterized by the presence of the Boc group, which is a bulky, non-polar protecting group attached to the nitrogen atom of the amino acid. This group can significantly influence the physical and chemical properties of the amino acid. For instance, the Boc group increases the molecular weight and steric bulk, which can affect the solubility and reactivity of the amino acid. The specific structure of the Boc-Cys(Npys) derivative includes an additional Npys group, which is used to facilitate disulfide bond formation .
Chemical Reactions Analysis
Boc-protected amino acids are involved in various chemical reactions, particularly in peptide synthesis. The Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation. In the case of Boc-Cys(Npys), the presence of the Npys group allows for selective formation of unsymmetrical disulfide bonds, which is a valuable reaction in the synthesis of peptides with complex structures . The stability of the Boc group under certain conditions is crucial for its utility in solid-phase peptide synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids are influenced by the Boc group. The tert-butoxycarbonyl group is non-polar and hydrophobic, which can affect the solubility of the amino acid in various solvents. The stability of the Boc group under acidic conditions is a key property that allows for its use in peptide synthesis, as it can withstand the conditions required for cleaving other protecting groups or for activating the carboxyl group of the amino acid for peptide bond formation. The Boc group also provides steric protection, preventing unwanted side reactions at the amino group .
Scientific Research Applications
Enzyme Characterization and Synthesis
- Enzyme Purification and Characterization : Boc-L-cysteic acid plays a role in the study of enzymes. Wu (1982) purified enzymes like cysteic and cysteine sulfinic acids decarboxylase from bovine brain, crucial for synthesizing taurine and gamma-aminobutyric acid, respectively (Wu, 1982).
- Synthesis of Derivatives : Hubbuch et al. (1979) discussed the synthesis of N-protected cysteic acid derivatives like N-(tert-Butyloxycarbonyl)-L-cysteic acid and their activated esters, demonstrating the compound's versatility in chemical synthesis (Hubbuch, Danho, & Zahn, 1979).
Electrochemical and Sensor Applications
- Chiral Electrochemical Sensing : Nie et al. (2013) developed a chiral electrochemical sensor using cysteic acid modified electrodes to discriminate tyrosine enantiomers, indicating its potential in analytical chemistry (Nie, Bo, Wang, Zeng, & Guo, 2013).
- Electrocatalytic Oxidation and Determination : Raoof, Ojani, and Karimi-Maleh (2008) investigated the electrochemical behavior of L-cysteic acid at modified carbon paste electrodes, underlining its significance in electrocatalytic applications (Raoof, Ojani, & Karimi-Maleh, 2008).
Medical and Pharmaceutical Research
- Amino Acid Derivatives in Cancer Treatment : Drąg-Zalesińska et al. (2015) explored the anticancer role of betulin derivatives, including Boc-l-cysteic acid derivatives, in human epidermoid carcinoma cells, highlighting its potential in cancer therapeutics (Drąg-Zalesińska et al., 2015).
Boronic Acid Research
- Boronic Acid Applications : Lacina, Skládal, and James (2014) and Huang et al. (2012) discuss the uses of boronic acids in various research areas, which can be linked to the use of compounds like Boc-L-cysteic acid in sensing and other applications, demonstrating the compound's relevance in broader chemical research (Lacina, Skládal, & James, 2014), (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
Safety And Hazards
Boc-L-cysteic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO7S/c1-8(2,3)16-7(12)9-5(6(10)11)4-17(13,14)15/h5H,4H2,1-3H3,(H,9,12)(H,10,11)(H,13,14,15)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDTYOCDTWYTGV-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CS(=O)(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CS(=O)(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-cysteic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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